molecular formula C21H34BF4O3P B6338610 [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate CAS No. 1217887-12-1

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate

Cat. No.: B6338610
CAS No.: 1217887-12-1
M. Wt: 452.3 g/mol
InChI Key: KSZMPQYTYGNGTR-UHFFFAOYSA-O
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Description

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H34BF4O3P. It is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of 2,4,6-trimethoxyphenylphosphine with dicyclohexylphosphine in the presence of a suitable halogenating agent, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products are often isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonium ion interactions.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2,4,6-Trimethoxyphenyl]triphenylphosphonium chloride
  • [2,4,6-Trimethoxyphenyl]triethylphosphonium bromide
  • [2,4,6-Trimethoxyphenyl]tributylphosphonium iodide

Uniqueness

Compared to similar compounds, [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is unique due to its combination of the dicyclohexylphosphonium ion and the tetrafluoroborate anion. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMPQYTYGNGTR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BF4O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217887-12-1
Record name 2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
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